molecular formula C18H16FN3O2S2 B2377471 4-ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392303-53-6

4-ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2377471
CAS RN: 392303-53-6
M. Wt: 389.46
InChI Key: FCTNPHABBDOAPM-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Fluorescence Properties and Anticancer Activity

Compounds with structures similar to 4-ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been synthesized and studied for their fluorescence properties and anticancer activity. For instance, Co(II) complexes of related compounds have been synthesized, showing fluorescence quenching with alizarin dye and exhibiting in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Photodynamic Therapy Applications

Derivatives containing thiadiazole units have been explored for their photophysical and photochemical properties, which are relevant for photodynamic therapy, a treatment method for cancer. These compounds have shown good fluorescence properties and high singlet oxygen quantum yield, important for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Fluorescent Dyes

N-Ethoxycarbonylpyrene- and perylene thioamides have been used as building blocks in the synthesis of various fluorescent dyes, including derivatives that display dual fluorescence and are capable of emitting white light. These findings have implications for the development of new fluorescent materials with potential applications in sensing and imaging (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Inhibition of Mycobacterium tuberculosis

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which share structural motifs with the compound , have been designed and synthesized, demonstrating activity against Mycobacterium tuberculosis. Among these, specific derivatives have shown promising in vitro activity, highlighting their potential as lead compounds for antituberculosis drugs (Jeankumar et al., 2013).

properties

IUPAC Name

4-ethoxy-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S2/c1-2-24-15-8-6-13(7-9-15)16(23)20-17-21-22-18(26-17)25-11-12-4-3-5-14(19)10-12/h3-10H,2,11H2,1H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTNPHABBDOAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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